molecular formula C22H26N6O4S B11266291 ethyl 2-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate

ethyl 2-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate

Cat. No.: B11266291
M. Wt: 470.5 g/mol
InChI Key: ZJCVYMINASASRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, an ethylpiperazine moiety, and an ethyl benzoate group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the thiazole and pyrimidine rings.

    Introduction of the ethylpiperazine moiety: This is achieved through nucleophilic substitution reactions, where the piperazine ring is introduced.

    Attachment of the ethyl benzoate group: This step involves esterification reactions to attach the ethyl benzoate group to the core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-{2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H26N6O4S/c1-3-26-9-11-27(12-10-26)22-25-19-18(33-22)20(30)28(14-23-19)13-17(29)24-16-8-6-5-7-15(16)21(31)32-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H,24,29)

InChI Key

ZJCVYMINASASRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.